2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid

Description

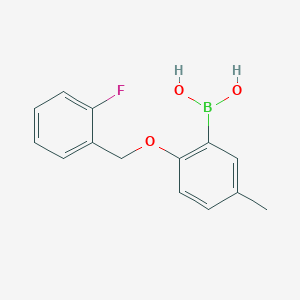

2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid (CAS: 1256358-49-2) is a fluorinated arylboronic acid derivative with a unique substitution pattern. Its structure features a boronic acid group (-B(OH)₂) at the para position relative to a methyl group (-CH₃) on the benzene ring, while the ortho position to the boronic acid is substituted with a 2-fluorobenzyloxy moiety (-OCH₂C₆H₃F-2).

Properties

IUPAC Name |

[2-[(2-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BFO3/c1-10-6-7-14(12(8-10)15(17)18)19-9-11-4-2-3-5-13(11)16/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJJXNYJXSFEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655858 | |

| Record name | {2-[(2-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-51-6 | |

| Record name | Boronic acid, B-[2-[(2-fluorophenyl)methoxy]-5-methylphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid typically involves the following steps:

Boronic Acid Formation: The starting material, 2-fluorophenol, undergoes a reaction with a boronic acid derivative under controlled conditions to form the boronic acid group.

Methoxylation: The fluorophenol is then treated with a methoxy group donor, such as methanol, in the presence of a catalyst to introduce the methoxy group.

Methyl Group Introduction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding boronic acid derivatives.

Substitution: The fluorophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Boronic Esters: Formed through the oxidation of the boronic acid group.

Borates: Resulting from further oxidation of boronic esters.

Substituted Derivatives: Various substituted phenyl derivatives can be obtained through electrophilic substitution.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and other diseases. Its ability to form stable complexes with biomolecules enhances its utility in drug design and development. For instance, it is involved in the synthesis of inhibitors for various biological targets, including enzymes associated with cancer progression.

Case Study: Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. A study indicated that treatment with a similar boronic acid led to decreased cell viability in breast cancer cells (MCF-7) and induced apoptosis through caspase activation pathways.

Organic Synthesis

Cross-Coupling Reactions:

2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid is extensively used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between boronic acids and halides or pseudohalides, essential for constructing complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Forms aryl-aryl bonds using boronic acids and halides |

| Negishi Reaction | Enables the coupling of organozinc reagents with halides |

| Stille Coupling | Involves the coupling of organotin compounds with halides |

Material Science

Advanced Materials Development:

The unique properties of this compound make it valuable in creating advanced materials such as polymers and nanomaterials. Its boronic acid functionality enhances material properties like conductivity and mechanical strength.

Applications in Polymers:

- Self-Healing Materials: Boronic acids can be incorporated into polymeric structures to introduce self-healing properties.

- Sensors: The compound's ability to interact with specific biomolecules allows for the development of sensors with high sensitivity and specificity.

Diagnostics

Development of Diagnostic Tools:

The compound aids in developing diagnostic tools that enhance the detection of specific biomolecules. Its binding properties can improve the sensitivity and specificity of tests used in clinical diagnostics.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activities. The fluorophenyl group enhances the compound's binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Key Analogues

| Compound | Substituents | pKa* | MIC (µg/mL) | Key Application |

|---|---|---|---|---|

| Target Compound | 2-(2-Fluorobenzyloxy)-5-methyl | ~8.0 | N/A | Suzuki-Miyaura coupling |

| 2-((4-Fluorobenzyl)oxy)-5-methylphenyl | 4-Fluorobenzyloxy | ~8.5 | N/A | Synthetic intermediates |

| 5-Trifluoromethyl-2-formylphenylboronic acid | -CF₃, -CHO | 7.1 | C. albicans: 64 | Antifungal agent |

| 2-Methoxy-5-methylphenylboronic acid | -OCH₃, -CH₃ | >9.0 | N/A | Low-reactivity couplings |

*Estimated based on substituent effects .

Biological Activity

2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid, with the CAS number 1256358-51-6, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a fluorophenylmethoxy group and a methylphenylboronic acid moiety, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Similar boronic acids have been shown to inhibit proteasome activity, modulate enzyme functions, and interact with receptors involved in signaling pathways.

- Target Interactions : The compound may bind to specific proteins or enzymes, altering their activity. For instance, boronic acids are known to form reversible covalent bonds with serine and cysteine residues in enzymes, potentially leading to the inhibition of enzymatic activity .

- Biochemical Pathways : It is hypothesized that this compound could influence pathways related to cell proliferation, apoptosis, and inflammation. For example, compounds with similar structures have been implicated in the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Biological Activity Data

A summary of the biological activities observed for this compound is presented below:

Case Studies

- Anticancer Research : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .

- Antimicrobial Studies : Laboratory experiments indicate that this compound possesses antimicrobial properties against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent.

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of boronic acids. The introduction of fluorine atoms has been associated with increased lipophilicity and improved binding affinity to target proteins . Additionally, modifications that enhance solubility can lead to better bioavailability and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.